4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde
Description
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a sec-butoxy group at the para position (C4), a chlorine atom at the meta position (C3), and a methoxy group at the ortho position (C5) relative to the aldehyde functional group. This compound is cataloged under CAS number 872183-59-0 and is commercially available with a purity of 95% (Combi-Blocks, Ref: HE-8571) . Its molecular formula is C₁₂H₁₅ClO₃, and it has a molecular weight of 242.70 g/mol.
Properties
IUPAC Name |
4-butan-2-yloxy-3-chloro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWSEMSJCICFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611395 | |
| Record name | 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-59-0 | |
| Record name | 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and sec-butyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include acids or bases, and solvents such as dichloromethane or ethanol.
Reaction Mechanism: The sec-butyl alcohol undergoes a nucleophilic substitution reaction with 3-chloro-5-methoxybenzaldehyde, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3) and sodium thiolate (NaS).
Major Products Formed
Oxidation: 4-Sec-butoxy-3-chloro-5-methoxybenzoic acid.
Reduction: 4-Sec-butoxy-3-chloro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Commercial Comparison of Substituted Benzaldehydes
Key Observations:
Substituent Effects: The sec-butoxy group at C4 in the target compound introduces significant steric bulk compared to smaller alkoxy groups (e.g., methoxy or ethoxy in HF-1665). This may reduce solubility in polar solvents but enhance lipophilicity . Positional isomerism (e.g., HE-4445 with substituents at C2 and C3) alters electronic distribution, affecting electrophilic substitution patterns .
Structural Similarity :
- Compounds like 3-chloro-4-methoxybenzaldehyde (CAS 4903-09-7) and 2-chloro-5-methoxybenzaldehyde (CAS 13719-61-4) share a similarity score of 0.91 with the target compound, reflecting conserved chloro-methoxy motifs but lacking the sec-butoxy group .
Commercial Availability :
- All Combi-Blocks analogs (HE-8571, HE-2386, etc.) are standardized to 95% purity, ensuring consistency in synthetic workflows .
Research Findings and Implications
- Steric Considerations : The sec-butoxy group may hinder reactions at the C4 position, favoring functionalization at other sites.
- Comparative Reactivity : Ethoxy-substituted analogs (e.g., HF-1665) could exhibit different electronic effects due to the larger alkoxy group, impacting reaction rates in nucleophilic additions .
Future studies should prioritize comparative reactivity assays and solubility profiling to fully elucidate the compound’s unique properties.
Biological Activity
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various biological effects based on recent studies.
Chemical Structure
The compound has the following chemical structure:
- Linear Formula : CHClO
- CAS Number : 872183-59-0
This compound primarily interacts with specific molecular targets, particularly enzymes and receptors involved in cellular processes. Its biological activity may be attributed to:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound has been shown to inhibit GSK-3β, which plays a critical role in various signaling pathways associated with cell growth and metabolism.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:
The compound's apoptotic effect is mediated through the activation of caspase pathways, leading to programmed cell death.
Antioxidative Activity
This compound has also shown promising antioxidative properties. It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This antioxidative activity is crucial for protecting cells from damage that can lead to cancer and other diseases .
Antibacterial Activity
In addition to its anticancer and antioxidative effects, the compound has demonstrated antibacterial activity against various strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties:
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on MCF-7 and HCT 116 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Oxidative Stress Model : In a controlled experiment simulating oxidative stress conditions, the compound effectively reduced ROS levels, supporting its role as an antioxidant .
Q & A
Q. What are the common synthetic routes for 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzaldehyde core. Key steps include:
- Etherification : Introducing the sec-butoxy group via nucleophilic substitution using sec-butanol under alkaline conditions.
- Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) at the 3-position.
- Methoxy Group Installation : Direct methoxylation using methyl iodide and a base (e.g., K₂CO₃).
Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield. For analogs, sodium azide or potassium cyanide have been used for functional group activation .
Q. How is this compound characterized in research settings?
Methodological Answer: Standard characterization includes:
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure.
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and test stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Reagent Optimization : Screen bases (e.g., KOH vs. NaH) for etherification efficiency.
- Catalyst Selection : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for chlorination regioselectivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
Statistical tools like Design of Experiments (DoE) can model interactions between variables .
Q. How to resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
- Case Study : If NMR signals overlap (e.g., sec-butoxy vs. methoxy protons), use 2D NMR (COSY, HSQC) to assign protons.
- Isotopic Labeling : Introduce ¹³C at the aldehyde group to track electronic environments.
- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT) simulations .
Q. What computational modeling approaches predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How does the sec-butoxy group influence the compound’s role in medicinal chemistry?
Methodological Answer:
Q. What strategies validate the compound’s role in asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Attach menthol or binaphthyl groups to induce enantioselectivity.
- Catalytic Asymmetric Methods : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps.
- Circular Dichroism (CD) : Confirm enantiomeric excess (>90%) post-synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
